Ácido alfa-dimorfecolítico-d4

Descripción general

Descripción

9(S)-HODE-d4 is intended for use as an internal standard for the quantification of 9-HODE by GC- or LC-MS. (±)-9-HODE is formed via non-enzymatic oxidation of linoleic acid. 9(S)-HODE and 9(R)-HODE are formed by lipoxygenase- and cyclooxygenase-mediated oxidation of linoleic acid, respectively.

9(S)-HODE-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of 9(S)-HODE by GC- or LC-mass spectrometry. 9(S)-HODE is produced by the lipoxygenation of linoleic acid in both plants and animals. It has been detected in atherosclerotic plaques, as an esterified component of membrane phospholipids and in oxidized low-density lipoproteins particles.

Aplicaciones Científicas De Investigación

Inducción de la apoptosis

El ácido alfa-dimorfecolítico-d4 es un ácido octadecadienoico y el principal derivado activo del ácido linoleico, que puede reducir la viabilidad de las células HL-60 e inducir la apoptosis . La apoptosis es una forma de muerte celular programada que juega un papel crucial en el mantenimiento de la salud de los tejidos mediante la eliminación de células viejas, innecesarias y no saludables.

Marcador de peroxidación lipídica

Este compuesto es rico en productos de peroxidación lipídica (LPO) y es casi un marcador ideal para LPO . La peroxidación lipídica es un proceso en el que los oxidantes como los radicales libres atacan los lípidos que contienen doble enlace carbono-carbono, especialmente los ácidos grasos poliinsaturados (PUFAs).

Biomarcador para el síndrome de obstrucción sinusoidal hepática

En un estudio piloto, el ácido alfa-dimorfecolítico-d4 se identificó como uno de los metabolitos regulados positivamente en pacientes con síndrome de obstrucción sinusoidal hepática (SOS) al final del acondicionamiento basado en Treo . El SOS es una complicación potencialmente mortal después del trasplante alogénico de células madre hematopoyéticas (allo-HCT) atribuido a los efectos tóxicos del régimen de acondicionamiento sobre las células endoteliales.

Metabolito en el metabolismo de los ácidos grasos

El ácido alfa-dimorfecolítico-d4 participa en el metabolismo de los ácidos grasos. La desregulación del metabolismo de los ácidos grasos a menudo se asocia con diversas enfermedades, incluido el síndrome metabólico, las enfermedades cardiovasculares y el cáncer .

Mecanismo De Acción

Target of Action

It is a deuterium-labeled derivative of 9s-hode , which is known to interact with Peroxisome proliferator-activated receptor gamma (PPARγ) .

Mode of Action

As a deuterium-labeled derivative of 9s-hode, it may share similar interactions with its targets . Deuterium labeling is often used to trace the metabolic pathway of a compound and can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a derivative of 9s-hode, it may influence similar pathways, including those involving pparγ .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

As a derivative of 9s-hode, it may share similar effects, such as influencing the activity of pparγ .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Alpha-dimorphecolic acid-d4 has been shown to influence various cellular processes. It can induce apoptosis in certain cell types, such as HL-60 cells, by reducing cell viability and promoting lipid peroxidation . Furthermore, alpha-dimorphecolic acid-d4 affects cell signaling pathways by activating PPARγ, which in turn modulates gene expression related to lipid metabolism and inflammation . This compound also impacts cellular metabolism by altering the levels of metabolites involved in lipid peroxidation .

Molecular Mechanism

The molecular mechanism of alpha-dimorphecolic acid-d4 involves its binding to PPARγ, which leads to the activation of this nuclear receptor . Upon activation, PPARγ regulates the transcription of target genes involved in lipid metabolism and inflammation. Additionally, alpha-dimorphecolic acid-d4 interacts with lipoxygenases, leading to the formation of lipid peroxidation products . These interactions result in changes in gene expression and cellular metabolism, ultimately influencing cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-dimorphecolic acid-d4 can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that alpha-dimorphecolic acid-d4 can induce sustained changes in gene expression and cellular metabolism, leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of alpha-dimorphecolic acid-d4 in animal models vary with different dosages. At lower doses, the compound can modulate lipid metabolism and inflammation without causing significant adverse effects . At higher doses, alpha-dimorphecolic acid-d4 may induce toxic effects, such as increased lipid peroxidation and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Alpha-dimorphecolic acid-d4 is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipoxygenases to form lipid peroxidation products, which serve as markers for oxidative stress . Additionally, alpha-dimorphecolic acid-d4 activates PPARγ, leading to changes in the expression of genes involved in lipid metabolism and inflammation . These metabolic pathways are crucial for understanding the compound’s role in cellular function and disease processes.

Transport and Distribution

Within cells and tissues, alpha-dimorphecolic acid-d4 is transported and distributed through interactions with specific transporters and binding proteins . The compound’s deuterium labeling allows for precise tracking of its distribution and accumulation in various cellular compartments. This information is essential for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

Alpha-dimorphecolic acid-d4 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with PPARγ and lipoxygenases directs it to the nucleus and cytoplasm, respectively . These interactions are facilitated by targeting signals and post-translational modifications that guide the compound to its sites of action. Understanding the subcellular localization of alpha-dimorphecolic acid-d4 is crucial for elucidating its mechanism of action and its impact on cellular function.

Actividad Biológica

Alpha-dimorphecolic acid-d4 (also known as 9S-HODE-d4) is a deuterium-labeled variant of alpha-dimorphecolic acid, a compound that belongs to the family of hydroxy fatty acids. This compound has garnered attention due to its potential biological activities, particularly in inflammation and cellular signaling pathways. Understanding the biological activity of alpha-dimorphecolic acid-d4 is critical for its application in research and therapeutic contexts.

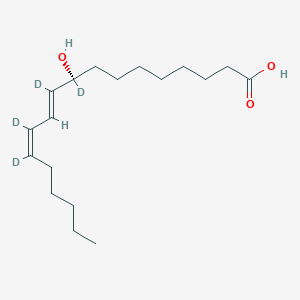

Chemical Structure and Properties

Alpha-dimorphecolic acid-d4 has the chemical formula and is characterized by the following structural features:

- Isomerism : It is a hydroxy fatty acid with specific stereochemistry at the 9-position.

- Deuterium Labeling : The presence of deuterium atoms in the molecule enhances its stability and allows for tracking in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₂O₃ |

| Molecular Weight | 288.45 g/mol |

| CAS Number | 890955-25-6 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under -20°C |

Anti-inflammatory Effects

Research indicates that alpha-dimorphecolic acid-d4 exhibits significant anti-inflammatory properties. These effects are primarily mediated through its influence on lipid signaling pathways:

- Inhibition of Pro-inflammatory Mediators : Alpha-dimorphecolic acid-d4 has been shown to reduce the levels of pro-inflammatory cytokines in various cell types, including macrophages and fibroblasts. This action supports its role in modulating inflammatory responses.

- Enhancement of Phagocytosis : Studies have demonstrated that alpha-dimorphecolic acid-d4 can enhance the phagocytic activity of immune cells, particularly macrophages, promoting the clearance of apoptotic cells and pathogens at low concentrations (as low as 1 nM) .

Cellular Mechanisms

The biological activity of alpha-dimorphecolic acid-d4 is linked to several cellular mechanisms:

- Activation of Lipid Mediators : It is involved in the synthesis of specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation and promoting tissue repair.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory responses.

Case Studies

- In Vitro Studies : A study conducted on human macrophages demonstrated that treatment with alpha-dimorphecolic acid-d4 resulted in a significant decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent .

- Animal Models : In murine models of inflammation, administration of alpha-dimorphecolic acid-d4 reduced edema and inflammatory cell infiltration, further supporting its therapeutic potential .

Propiedades

IUPAC Name |

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.